Cas no 1423120-66-4 (6-Chloroindole-5-carbonitrile)

6-Chloroindole-5-carbonitrile is a versatile heterocyclic compound featuring a chloro substituent at the 6-position and a cyano group at the 5-position of the indole scaffold. This structure makes it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The electron-withdrawing cyano group enhances reactivity in nucleophilic substitution and cross-coupling reactions, while the chloro substituent offers further functionalization potential. Its well-defined molecular framework ensures consistent performance in the development of indole-based derivatives. The compound is characterized by high purity and stability, making it suitable for research and industrial applications requiring precise chemical modifications.
6-Chloroindole-5-carbonitrile structure
6-Chloroindole-5-carbonitrile structure
Product name:6-Chloroindole-5-carbonitrile
CAS No:1423120-66-4
MF:C9H5ClN2
Molecular Weight:176.6024
MDL:MFCD23706334
CID:1057483

6-Chloroindole-5-carbonitrile 化学的及び物理的性質

名前と識別子

    • 6-Chloroindole-5-carbonitrile
    • 6-Chloro-1H-indole-5-carbonitrile
    • 1H-Indole-2,3-dicarboxylic acid,6-chloro-,2-ethyl ester
    • 6-chloro-1H-indole-2,3-dicarboxylic acid 2-ethyl ester
    • MRYYCCSCMQNXIG-UHFFFAOYSA-N
    • 6445AJ
    • FCH2331182
    • SY024602
    • MDL: MFCD23706334
    • インチ: 1S/C9H5ClN2/c10-8-4-9-6(1-2-12-9)3-7(8)5-11/h1-4,12H
    • InChIKey: MRYYCCSCMQNXIG-UHFFFAOYSA-N
    • SMILES: ClC1=C(C#N)C([H])=C2C([H])=C([H])N([H])C2=C1[H]

計算された属性

  • 精确分子量: 176.01400
  • 水素結合ドナー数: 1
  • 氢键受体数量: 1
  • 重原子数量: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 220
  • トポロジー分子極性表面積: 39.6

じっけんとくせい

  • PSA: 39.58000
  • LogP: 2.69298

6-Chloroindole-5-carbonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM235746-1g
6-chloro-1H-indole-5-carbonitrile
1423120-66-4 95%
1g
$888 2021-08-04
eNovation Chemicals LLC
Y1043248-1g
6-Chloroindole-5-carbonitrile
1423120-66-4 97%
1g
$510 2024-06-07
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D853005-1g
6-Chloroindole-5-carbonitrile
1423120-66-4 ≥97%
1g
3,425.40 2021-05-17
eNovation Chemicals LLC
Y1299279-5G
6-chloro-1H-indole-5-carbonitrile
1423120-66-4 97%
5g
$2255 2024-07-21
A2B Chem LLC
AB45409-100mg
6-Chloro-1h-indole-5-carbonitrile
1423120-66-4 95%
100mg
$130.00 2024-04-20
Aaron
AR00351P-100mg
6-Chloroindole-5-carbonitrile
1423120-66-4 97%
100mg
$126.00 2025-01-21
Aaron
AR00351P-250mg
6-Chloroindole-5-carbonitrile
1423120-66-4 97%
250mg
$214.00 2025-01-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBCH340-1g
6-chloro-1H-indole-5-carbonitrile
1423120-66-4 97%
1g
¥3231.0 2024-04-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBCH340-100mg
6-chloro-1H-indole-5-carbonitrile
1423120-66-4 97%
100mg
¥778.0 2024-04-24
A2B Chem LLC
AB45409-250mg
6-Chloro-1h-indole-5-carbonitrile
1423120-66-4 95%
250mg
$216.00 2024-04-20

6-Chloroindole-5-carbonitrile 合成方法

6-Chloroindole-5-carbonitrile 関連文献

6-Chloroindole-5-carbonitrileに関する追加情報

Introduction to Compound CAS No. 1423120-66-4: 6-Chloroindole-5-carbonitrile

6-Chloroindole-5-carbonitrile (CAS No. 1423120-66-4) is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the indole family, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring. The presence of a chlorine atom at the sixth position and a cyano group at the fifth position introduces unique electronic and structural properties that make 6-chloroindole-5-carbonitrile a valuable molecule for various applications.

The synthesis of 6-chloroindole-5-carbonitrile typically involves multi-step organic reactions, often utilizing chlorination and nitrile introduction techniques. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the environmental footprint of its production. Researchers have also explored alternative routes using microwave-assisted synthesis and continuous flow reactors, which promise higher yields and better control over the product's purity.

In terms of physical properties, 6-chloroindole-5-carbonitrile exhibits a melting point of approximately 180°C and is sparingly soluble in common organic solvents like dichloromethane and ethyl acetate. Its UV-vis spectrum shows strong absorption bands in the visible region, indicative of its conjugated π-system. These properties make it suitable for applications in optoelectronic materials, where its ability to absorb light can be harnessed for photovoltaic devices or light-emitting diodes (LEDs).

One of the most promising areas of research involving 6-chloroindole-5-carbonitrile is its application in drug discovery. The indole scaffold is well-known for its role in bioactive compounds, including antidepressants like fluoxetine and antipsychotics such as risperidone. By modifying the substituents on the indole ring, researchers can fine-tune the molecule's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). Recent studies have demonstrated that 6-chloroindole-5-carbonitrile derivatives exhibit potent inhibitory activity against key enzymes involved in neurodegenerative diseases like Alzheimer's and Parkinson's.

Beyond pharmacology, 6-chloroindole-5-carbonitrile has found utility in materials science as a precursor for constructing advanced materials such as graphene analogs and two-dimensional (2D) heterostructures. Its ability to form stable coordination bonds with transition metals makes it an ideal building block for metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). These materials hold potential for gas storage, catalysis, and sensing applications.

Recent breakthroughs in computational chemistry have also shed light on the electronic structure of 6-chloroindole-5-carbonitrile, revealing its potential as a candidate for nonlinear optical materials. Density functional theory (DFT) calculations have shown that the molecule exhibits strong second-harmonic generation (SHG) activity, which is crucial for applications in optical communication systems.

In conclusion, 6-chloroindole-5-carbonitrile (CAS No. 1423120-66-4) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure, coupled with advancements in synthesis techniques and computational modeling, positions it as a key player in future innovations in medicine, materials science, and beyond.

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